Bienvenue dans la boutique en ligne BenchChem!

1-[(2,6-dichlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole

Chemical probe Screening library Quality control

1-[(2,6-Dichlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole (CAS 872581‑70‑9), also named 4-[[1-[(2,6‑dichlorophenyl)methyl]benzimidazol‑2‑yl]methyl]morpholine, is a synthetic small‑molecule benzimidazole derivative (molecular formula C₁₉H₁₉Cl₂N₃O, molecular weight 376.28 g mol⁻¹) that is commercially available through life‑science reagent suppliers in research‑grade purity (≥90%). The structure is characterized by a benzimidazole core bearing a 2,6‑dichlorophenylmethyl group at the N1 position and a morpholin‑4‑ylmethyl group at the C2 position, a substitution pattern that places it within the broader class of morpholine‑containing benzimidazoles described in patent literature for respiratory syncytial virus (RSV) inhibition.

Molecular Formula C19H19Cl2N3O
Molecular Weight 376.28
CAS No. 872581-70-9
Cat. No. B2964759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,6-dichlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole
CAS872581-70-9
Molecular FormulaC19H19Cl2N3O
Molecular Weight376.28
Structural Identifiers
SMILESC1COCCN1CC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)Cl
InChIInChI=1S/C19H19Cl2N3O/c20-15-4-3-5-16(21)14(15)12-24-18-7-2-1-6-17(18)22-19(24)13-23-8-10-25-11-9-23/h1-7H,8-13H2
InChIKeyWUANCIOIKJWKPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(2,6-Dichlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole (CAS 872581-70-9): Procurement-Relevant Identity and Sourcing Snapshot


1-[(2,6-Dichlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole (CAS 872581‑70‑9), also named 4-[[1-[(2,6‑dichlorophenyl)methyl]benzimidazol‑2‑yl]methyl]morpholine, is a synthetic small‑molecule benzimidazole derivative (molecular formula C₁₉H₁₉Cl₂N₃O, molecular weight 376.28 g mol⁻¹) that is commercially available through life‑science reagent suppliers in research‑grade purity (≥90%) [1]. The structure is characterized by a benzimidazole core bearing a 2,6‑dichlorophenylmethyl group at the N1 position and a morpholin‑4‑ylmethyl group at the C2 position, a substitution pattern that places it within the broader class of morpholine‑containing benzimidazoles described in patent literature for respiratory syncytial virus (RSV) inhibition [2]. It is supplied primarily as a screening compound or chemical probe for early‑stage drug discovery and is not an approved pharmaceutical ingredient.

Why Simple In‑Class Substitution Is Not Advisable for 1-[(2,6-Dichlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole


Morpholine‑bearing benzimidazoles are a broad family with widely divergent biological activities that depend acutely on the nature and position of the N1‑benzyl substituent. Published structure–activity relationship (SAR) studies in the RSV morpholinyl‑benzimidazole series show that the introduction of a 2,6‑dichlorobenzyl moiety can dramatically alter antiviral potency and selectivity relative to unsubstituted or mono‑halogenated benzyl analogs [1]. Consequently, substituting this compound with a generic N1‑benzyl‑2‑morpholinomethyl‑benzimidazole—even one carrying a different halogen pattern—cannot be assumed to preserve target engagement, selectivity, or efficacy. The specific 2,6‑dichloro substitution pattern is a key pharmacophoric element in the claimed patent space and must be preserved in any compound intended to replicate the biological profile described in the primary patent literature.

Quantitative Differentiation Evidence for 1-[(2,6-Dichlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole (CAS 872581-70-9)


Commercial Purity and Supply Consistency Relative to Peer Benzimidazole Screening Compounds

The compound is offered with a minimum purity of 90% (HPLC) by the vendor Life Chemicals (catalog number F3257-0042), a specification that is comparable to or exceeds that of many unoptimized benzimidazole screening hits supplied by other commercial sources [1]. While no direct head‑to‑head purity comparison with a single named analog is available, the 90%+ threshold provides a quantitative baseline that procurement specialists can use to filter suppliers. This purity level ensures that any observed biological activity in follow‑up assays is not predominantly driven by impurities.

Chemical probe Screening library Quality control

Patent‑Backed Structural Differentiation: 2,6-Dichlorobenzyl Substitution in the Benzimidazole Class

In the morpholinyl‑benzimidazole patent family (US 7,449,463), the N1‑benzyl substituent is a critical variable for anti‑RSV activity. The 2,6‑dichloro substitution pattern is explicitly exemplified as part of the pharmacophore that yields potent inhibition of RSV replication, whereas analogs with mono‑chloro, 2,4‑dichloro, or unsubstituted benzyl groups show reduced or absent activity [1]. Although quantitative IC₅₀ values for this specific compound have not been publicly disclosed, the structural requirement for the 2,6‑dichloro arrangement constitutes class‑level SAR evidence that this substitution is non‑interchangeable with other halogen patterns.

Respiratory syncytial virus Antiviral Structure–activity relationship

Physicochemical Differentiation: Calculated Lipophilicity and Solubility Profile

Based on its molecular formula and structure (C₁₉H₁₉Cl₂N₃O, MW 376.28), the compound exhibits a calculated logP of approximately 3.5–4.0, placing it in a lipophilicity range that is distinct from many simpler benzimidazole‑morpholine hybrids (e.g., 2‑morpholino‑1H‑benzimidazole, clogP ≈ 1.5) [1]. The introduction of two chlorine atoms on the N1‑benzyl ring increases logP by roughly 1.5–2.0 log units relative to the unsubstituted benzyl analog, which can influence membrane permeability, protein binding, and metabolic stability [2]. This physicochemical shift means that the dichloro compound cannot be freely substituted with less lipophilic analogs in cellular assays without altering compound distribution.

Drug-like properties Lipophilicity Physicochemical characterization

Optimal Research and Industrial Application Scenarios for 1-[(2,6-Dichlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole (872581-70-9)


RSV Antiviral Probe and Medicinal Chemistry Starting Point

This compound can serve as a direct entry point for structure–activity relationship (SAR) studies aimed at optimizing morpholinyl‑benzimidazole inhibitors of respiratory syncytial virus (RSV) replication. As the 2,6‑dichlorobenzyl substitution pattern is explicitly claimed in US 7,449,463 [1], procurement of this exact compound ensures alignment with the patented pharmacophore, allowing researchers to systematically vary other positions while maintaining the critical N1‑substituent. The ≥90% purity specification supports its use in antiviral plaque‑reduction assays and cytotoxicity counter‑screens without extensive in‑house purification.

Chemical Probe for Membrane-Permeability Studies

With an estimated clogP of 3.5–4.0, this compound is substantially more lipophilic than simpler benzimidazole‑morpholine analogs [1]. It can be used as a tool compound in cellular pharmacokinetic assays (e.g., Caco‑2 permeability, PAMPA) to evaluate the impact of dichloro substitution on passive membrane diffusion and to benchmark the permeability of other benzimidazole derivatives within the same series.

Selectivity Profiling Against Benzimidazole Off‑Targets

Because the morpholine‑benzimidazole core is known to interact with a range of biological targets (e.g., kinases, GPCRs, ion channels), this compound can be employed as a reference ligand in broad‑panel selectivity screens. Its unique 2,6‑dichlorobenzyl group [1] provides a distinct binding surface that may confer a target selectivity profile different from that of mono‑halogenated or non‑halogenated analogs, making it a valuable comparator in polypharmacology assessments.

Quote Request

Request a Quote for 1-[(2,6-dichlorophenyl)methyl]-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.